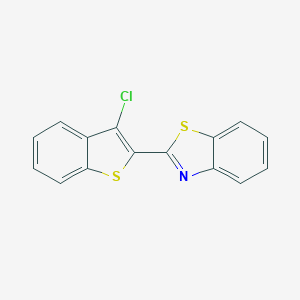
6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, a 4-methylphenyl group at the 2nd position, and a benzoxazinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 6,8-dichloro-2-aminobenzoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anti-inflammatory and anticancer activities, the compound may interfere with signaling pathways and inhibit the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
- 6,8-Dichloro-2-phenyl-4H-chromen-4-one
- 6,8-Dibromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- 6,8-Dichloro-2-(trifluoromethyl)-4-quinolinol
Uniqueness
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of a 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the 4-methylphenyl group enhances its lipophilicity, which can influence its interaction with biological membranes and molecular targets.
属性
IUPAC Name |
6,8-dichloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-2-4-9(5-3-8)14-18-13-11(15(19)20-14)6-10(16)7-12(13)17/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYFFBUYJYVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)

![3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B371211.png)
![Ethyl [({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)sulfanyl]acetate](/img/structure/B371212.png)

![5-[1-(4-Chlorophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371214.png)
![Ethyl 5-nitro-3-{[(2-phenylethyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylate](/img/structure/B371215.png)



![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371226.png)

![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
